molecular formula C12H20Cl2N2 B1528873 N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride CAS No. 1219980-55-8

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1528873
CAS No.: 1219980-55-8
M. Wt: 263.2 g/mol
InChI Key: PRWKKVNQJXCJIZ-UHFFFAOYSA-N
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Description

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is a chemical compound offered for research and development purposes. The free base structure of this compound features a pyrrolidine ring, a common feature in many pharmacologically active molecules, which is substituted with a methylamino group and a benzyl group on the nitrogen atom . The compound is supplied as a dihydrochloride salt, which typically enhances its stability and solubility in aqueous solutions for experimental use. The molecular formula for this compound is C12H20Cl2N2, and it has a molecular weight of 263.21 g/mol . Researchers can utilize this molecule as a versatile building block or intermediate in organic synthesis and medicinal chemistry projects. Compounds with similar N-benzyl-N-methylamine structures have been explored in scientific research for various biological activities. For instance, studies on analogous structures have investigated their potential anti-inflammatory effects, such as inhibiting the production of key inflammatory cytokines like TNF-α and IL-1β, and modulating signaling pathways like JNK and p38 MAPK in cellular models . This product is strictly for research and development applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWKKVNQJXCJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis from 3-(Methylamino)-1-benzylpyrrolidine

A representative preparation method involves the following sequence:

Step Reaction Reagents/Conditions Yield/Notes
1 Boc Protection (Boc)2O, MeOH, room temperature Protects amine functionality
2 Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, EtOH Reduces intermediates selectively
3 Acylation AcCl, i-Pr2NEt, CH2Cl2 Introduces acetyl group
4 Deprotection CF3CO2H, CH2Cl2 Removes Boc group to yield amine

This sequence yields intermediates such as 3-(methylamino)-1-benzylpyrrolidine and its derivatives, which are precursors to the target compound.

Amination and Condensation Reactions

Amination is performed via condensation of brominated intermediates with methylbenzylamine under controlled pH and temperature:

Step Reaction Reagents/Conditions Yield/Notes
A Bromination 3-acetoxy acetophenone, bromine, N-butyl acetate solvent, 20°C Controlled bromination with HBr gas absorption
B Amination N-methylbenzylamine, soda ash, purified water, pH 5-7, 20 ± 5°C Condensation to form amine intermediate
C Acidification Ice purified water, cryosel acid Extraction and purification
D Hydrolysis 40-50°C under N2, 2 hours Hydrolysis to yield crude product

This process is scalable and industrially viable, producing alpha-(N-methyl-N-benzylamido)-3-hydroxy acetophenone hydrochloride, a related intermediate.

Salt Formation and Purification

The free base of N-benzyl-N-methylpyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrogen chloride in 1,4-dioxane, followed by precipitation with diisopropyl ether:

Step Operation Reagents/Conditions Yield/Notes
Salt formation Addition of 4 M HCl in 1,4-dioxane Room temperature, 30 minutes stirring Precipitation of dihydrochloride salt
Purification Filtration and washing Diisopropyl ether Obtains pale yellow solid with high purity

This approach ensures isolation of the stable dihydrochloride salt suitable for further applications.

Research Findings and Analytical Data

  • Mass spectrometry confirms the expected molecular ions, e.g., [M+H]+ at m/z 179.2 for 3-(methylamino)-1-benzylpyrrolidine derivatives.
  • NMR data indicate characteristic proton shifts consistent with the pyrrolidine ring and benzyl substituents.
  • Purification by amino silica gel chromatography with hexane/ethyl acetate mixtures yields high-purity products.
  • Yields vary depending on step and scale but are generally moderate to good (e.g., 34% over two steps for final salt formation).

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Boc Protection (Boc)2O, MeOH, rt Boc-protected amine High yield, protects amine
2 Catalytic Hydrogenation H2, Pd/C, EtOH Reduced intermediate Selective reduction
3 Acylation AcCl, i-Pr2NEt, CH2Cl2 Acetylated intermediate Moderate yield
4 Deprotection CF3CO2H, CH2Cl2 Free amine Removal of Boc group
5 Bromination Br2, N-butyl acetate, 20°C Brominated intermediate Controlled reaction
6 Amination N-methylbenzylamine, soda ash, water, pH 5-7 Aminated intermediate Efficient condensation
7 Hydrolysis 40-50°C, N2 atmosphere Crude product Hydrolysis completion
8 Salt Formation 4 M HCl in 1,4-dioxane Dihydrochloride salt Stable, pure product

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: N-benzyl-N-methyl-3-pyrrolidinamine N-oxide

    Reduction: N-benzyl-3-pyrrolidinamine

    Substitution: Various N-substituted derivatives

Scientific Research Applications

Chemistry

  • Organic Synthesis: The compound serves as a reagent and building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

  • Neuropharmacology: Research indicates that N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride may influence neurotransmitter systems, making it a valuable tool in studying neuropharmacological effects. It has shown significant neuroleptic activity in animal models, enhancing effects on behaviors induced by apomorphine.

Medicine

  • Therapeutic Potential: The compound has been investigated for its potential therapeutic applications in treating central nervous system disorders. Its anticholinergic properties suggest it may help manage symptoms associated with conditions like Parkinson's and Alzheimer's diseases .

Industry

  • Pharmaceutical Development: this compound is utilized in developing pharmaceuticals and other chemical products due to its versatile reactivity and biological activity.

Neuroleptic Activity

Research has demonstrated that derivatives of this compound exhibit significant neuroleptic activity. For instance, certain derivatives have been found to be over 400 times more potent than established neuroleptics like haloperidol in treating psychotic disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is needed to fully elucidate these effects.

Antineoplastic Activity

There is emerging evidence that compounds related to this compound may exhibit antineoplastic (anti-cancer) properties, warranting further investigation into their potential therapeutic applications in oncology.

Case Studies

Several studies have highlighted the biological activity of related compounds:

Study ReferenceFindings
Demonstrated significant neuroleptic effects on apomorphine-induced behaviors in rats.
Explored potential anti-inflammatory and antineoplastic activities of related compounds.

These studies underscore the relevance of this compound in both basic and applied research settings.

Mechanism of Action

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. This means it binds to muscarinic receptors in the central nervous system, blocking the action of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these receptors, the compound can modulate neurotransmission and potentially alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Benzyl vs. Alkyl Groups : The benzyl group in N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride contributes significantly to lipophilicity compared to analogues like N,N-dimethylpyrrolidin-3-amine dihydrochloride (CAS 50534-42-4), which lacks aromaticity. This impacts membrane permeability and metabolic stability in drug design .

Stereochemical Variations

  • Enantiomers such as (R)- and (S)-pyrrolidin-3-amine dihydrochloride (CAS 116183-81-4 and 116183-83-6) exhibit identical similarity scores (1.00) but divergent biological activities due to stereospecific interactions. This underscores the importance of chirality in pharmacological applications .

Biological Activity

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (also referred to as N-benzyl-3-pyrrolidinamine 2HCl) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16N2·2HCl
  • Molecular Weight : 240.17 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzyl and a methyl group, which contributes to its reactivity and interaction with biological targets.

This compound interacts with various molecular targets, primarily enzymes and receptors. The presence of the pyrrolidine ring allows for specific binding to these targets, leading to modulation of their activity. This interaction can influence several cellular processes, making it a valuable compound in biochemical research.

Biological Activity

  • Neuroleptic Activity :
    • Research indicates that derivatives of N-benzyl-N-methylpyrrolidin-3-amine exhibit significant neuroleptic activity. For instance, compounds derived from this structure have shown enhanced effects on apomorphine-induced stereotyped behavior in rats, suggesting potential applications in treating psychotic disorders. One derivative was found to be over 400 times more potent than established neuroleptics like haloperidol .
  • Anti-inflammatory Effects :
    • Studies have demonstrated that related compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These compounds also block key signaling pathways involved in inflammation, including JNK and p38 MAPK pathways .
  • Antineoplastic Activity :
    • Preliminary investigations suggest that N-benzyl-N-methylpyrrolidin-3-amine may possess anti-neoplastic properties, contributing to its potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Synthesis and neuroleptic activity studyIdentified potent neuroleptic effects with specific derivatives showing enhanced activity compared to traditional drugs .
Anti-inflammatory effects in THP-1 cellsDemonstrated inhibition of inflammatory cytokine production and signaling pathway modulation .
Evaluation of antineoplastic propertiesSuggested potential for use in cancer therapies due to observed anti-cancer activities .

Q & A

Basic: What are the optimal synthetic routes for N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride?

Answer:
The synthesis typically involves alkylation or reductive amination of pyrrolidin-3-amine derivatives. A common method includes reacting benzylamine with pyrrolidinone under controlled conditions, followed by methylation and subsequent salt formation with hydrochloric acid. For example:

  • Reductive Amination: Reacting benzaldehyde with N-methylpyrrolidin-3-amine in the presence of a reducing agent like sodium cyanoborohydride yields the tertiary amine, which is then converted to the dihydrochloride salt .
  • Racemic Resolution: If chirality is critical, tartaric acid derivatives can resolve enantiomers via diastereomeric salt crystallization, as demonstrated in structurally related pyrrolidine compounds .
  • Purification: Recrystallization from ethanol/water mixtures ensures high purity (>98%), confirmed by HPLC or NMR .

Basic: Which analytical techniques are recommended to confirm structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., benzyl and methyl groups on the pyrrolidine nitrogen) and salt formation (absence of free amine signals) .
  • X-ray Crystallography: For absolute stereochemical determination, single-crystal X-ray analysis is definitive, though challenging due to hygroscopicity .
  • HPLC-MS: Quantifies purity and detects byproducts (e.g., unreacted benzylamine) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in reported receptor binding affinities (e.g., dopamine vs. serotonin receptors)?

Answer:
Contradictory binding data may arise from assay conditions (e.g., pH, buffer composition) or receptor subtype selectivity. Methodological approaches include:

  • Comparative Binding Assays: Perform parallel studies using radiolabeled ligands (e.g., [³H]SCH-23390 for dopamine D1 receptors vs. [³H]8-OH-DPAT for serotonin 5-HT1A) under standardized buffer conditions (pH 7.4, 25°C) .
  • Kinetic Profiling: Use surface plasmon resonance (SPR) to measure association/dissociation rates, distinguishing nonspecific binding artifacts .
  • Functional Assays: Monitor intracellular cAMP levels or calcium flux in transfected cell lines to assess receptor activation/inhibition .

Advanced: How to design experiments elucidating its mechanism of action in central nervous system (CNS) studies?

Answer:
A multi-modal approach is recommended:

  • In Vitro Neurotransmitter Uptake Inhibition: Use synaptosomal preparations to assess inhibition of dopamine/serotonin transporters (IC50 values) .
  • Electrophysiology: Patch-clamp recordings in brain slices quantify effects on neuronal excitability (e.g., GABAergic or glutamatergic transmission) .
  • Knockout Models: Compare wild-type and receptor-subtype-knockout mice in behavioral assays (e.g., forced swim test for antidepressant activity) to isolate target interactions .

Basic: What are the critical stability parameters for storage and handling?

Answer:
The dihydrochloride salt is hygroscopic and light-sensitive. Key stability factors:

  • Temperature: Store at -20°C in airtight containers; thermal gravimetric analysis (TGA) shows decomposition onset at 180°C .
  • pH Stability: Maintain solutions at pH 2–4 to prevent free amine formation, which alters solubility and reactivity .
  • Moisture Control: Use desiccants (silica gel) and monitor water content via Karl Fischer titration (<0.5% w/w) .

Advanced: How to address conflicting data on thermal decomposition pathways?

Answer:
Divergent decomposition profiles may arise from polymorphic forms or residual solvents. Mitigation strategies:

  • Differential Scanning Calorimetry (DSC): Compare melting points and decomposition enthalpies across batches to identify polymorphs .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze evolved gases during thermogravimetric analysis (TGA) to distinguish solvent residues from true decomposition products .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC to predict long-term stability .

Basic: What solvent systems are optimal for solubility and reaction protocols?

Answer:
The compound is highly soluble in polar solvents due to its ionic nature:

  • Aqueous Solutions: >100 mg/mL in deionized water at pH 3 (adjusted with HCl) .
  • Organic Mixtures: Use ethanol/water (70:30 v/v) for reactions requiring aprotic conditions; avoids salt precipitation .
  • Reaction Compatibility: Avoid DMSO due to potential sulfoxide side reactions with the tertiary amine .

Advanced: How to validate its role in modulating kinase activity, given conflicting in vitro vs. cellular data?

Answer:
Discrepancies may stem from off-target effects or cellular uptake limitations. Validation steps:

  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
  • Cellular Permeability: Measure intracellular concentrations via LC-MS/MS after treatment; correlate with IC50 values .
  • Dominant-Negative Mutants: Express inactive kinase mutants in cells to verify target-specific phenotypic changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride
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N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.